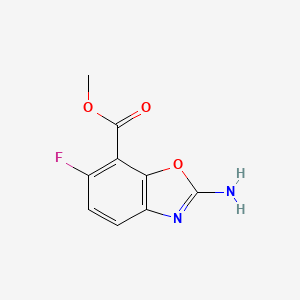

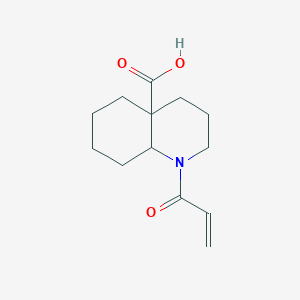

Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related methyl 2-substituted-4-benzoxazolecarboxylates involves the reaction of methyl 2-amino-3-hydroxybenzoate with the corresponding acid chloride or ortho acetal, using pyridinium p-toluenesulfonate as an acid catalyst. This method, although efficient, may encounter issues with decomposition during purification for some compounds (Goldstein & Dambek, 1990).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray crystallography to elucidate the precise arrangement of atoms within a compound. While specific data on Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate is not directly available, related studies on compounds like methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate have provided detailed insights into the molecular geometry, showcasing the utility of X-ray analysis in understanding the structural intricacies of similar compounds (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve their behavior under various conditions and their reactivity towards different reagents. For example, the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine showcases the synthesis pathway for indazoles, illustrating the reactive nature of similar fluoro-substituted compounds under specific conditions (Lukin, Hsu, Fernando, & Leanna, 2006).

Physical Properties Analysis

Physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding a compound's behavior in different environments and for various applications. Analysis of similar compounds, like the study on 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, provides insights into how molecular structure influences physical properties (Hwang, Tu, Wang, & Lee, 2006).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding the versatility and application range of a compound. Studies on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for instance, reveal the impact of structural modifications on reactivity and potential for further chemical transformations (Dzygiel et al., 2004).

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Benzoxazoles, including derivatives like Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate, are crucial in medicinal chemistry due to their significant pharmacological activities. Microwave-assisted synthesis has emerged as an efficient method for producing benzoxazole derivatives, offering a faster and more environmentally friendly alternative to conventional synthesis methods. This technique allows for the rapid synthesis of benzoxazole derivatives with diverse substituents, which are essential in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Benzoxazole Derivatives in Alzheimer's Disease Research

Benzoxazole derivatives have been investigated for their potential use in amyloid imaging for Alzheimer's disease. Amyloid imaging ligands, including certain benzoxazole derivatives, have been developed to measure amyloid in vivo in the brains of Alzheimer's disease patients. These compounds help in early detection and evaluation of new anti-amyloid therapies, demonstrating the significant role benzoxazole derivatives play in understanding and managing Alzheimer's disease (Nordberg, 2007).

Synthetic Procedures for Biologically Active 2-Guanidinobenzazoles

Benzoxazole derivatives are also pivotal in the synthesis of biologically active compounds. Techniques for synthesizing 2-guanidinobenzazoles, which exhibit a range of pharmacological activities, involve modifications and functionalizations of benzoxazole backbones. These synthetic approaches enable the development of new pharmacophores with potential therapeutic applications, underlining the versatility and importance of benzoxazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Applications in Drug Discovery

Benzoxazole derivatives, including this compound, have been widely recognized for their therapeutic potential, leading to extensive research and development efforts in drug discovery. These derivatives have been patented for various biological activities, showcasing their role as essential pharmacophores in medicinal compounds. The exploration of benzoxazole moieties in drug development emphasizes their significance in creating new treatments for a variety of diseases (Wong & Yeong, 2021).

Safety and Hazards

Future Directions

The future directions for “Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate” and similar compounds could involve further exploration of their pharmacological activities and potential applications in the treatment of various diseases. For instance, N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease . Therefore, “this compound” and similar compounds could potentially be explored for their efficacy in treating Alzheimer’s disease and other neurological disorders.

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of pharmacological activities .

Mode of Action

Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Benzoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the benzoxazole derivative and the biomolecule it interacts with .

Cellular Effects

Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of Methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate remains to be determined.

properties

IUPAC Name |

methyl 2-amino-6-fluoro-1,3-benzoxazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-14-8(13)6-4(10)2-3-5-7(6)15-9(11)12-5/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBOBAFKJFBAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1OC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

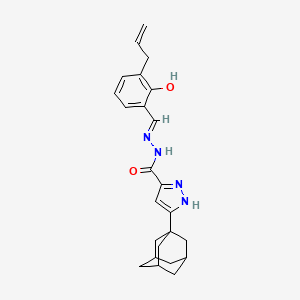

![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)

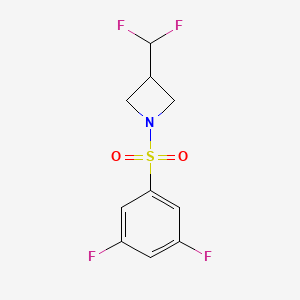

![2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494823.png)

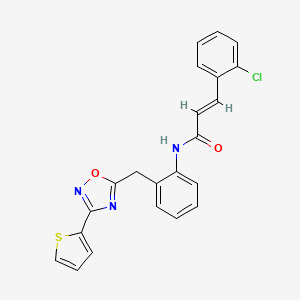

![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)